2-Amino-4-fluoro-5-nitrophenol

Description

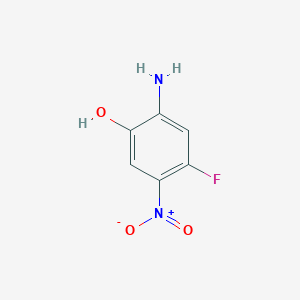

2-Amino-4-fluoro-5-nitrophenol (C₆H₅FNO₃) is a substituted phenol derivative featuring an amino group (-NH₂) at position 2, a fluorine atom (-F) at position 4, and a nitro group (-NO₂) at position 5. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents. The amino group acts as an electron donor, while the nitro and fluorine groups are electron-withdrawing, creating a unique reactivity profile.

Properties

Molecular Formula |

C6H5FN2O3 |

|---|---|

Molecular Weight |

172.11 g/mol |

IUPAC Name |

2-amino-4-fluoro-5-nitrophenol |

InChI |

InChI=1S/C6H5FN2O3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H,8H2 |

InChI Key |

AXNCEQOIVGIRQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoro-5-nitrophenol typically involves multiple steps. One common method starts with the nitration of aniline to form 2,4-dinitroaniline, followed by selective reduction to yield 2-amino-4-nitroaniline.

Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced catalytic processes to ensure high yield and purity. These methods are designed to be cost-effective and environmentally friendly, minimizing the generation of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-fluoro-5-nitrophenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Nucleophilic substitution reactions typically require a strong base, such as sodium hydroxide, and elevated temperatures.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of hydroxyl or alkyl-substituted phenols.

Scientific Research Applications

2-Amino-4-fluoro-5-nitrophenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-5-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. Detailed studies are required to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

The positional arrangement of substituents significantly impacts physicochemical properties. Key analogues include:

2-Amino-4-nitrophenol (CAS 99-57-0)

- Structure: Amino (position 2), nitro (position 4).

- Molecular Weight : 154.12 g/mol.

- Melting Point : 143°C .

- Comparison : The absence of fluorine reduces electronegativity at position 4, decreasing acidity compared to the fluoro analogue. The nitro group at position 4 may sterically hinder reactions at adjacent positions.

4-Amino-2-nitrophenol (CAS 119-34-6)

- Structure: Amino (position 4), nitro (position 2).

- Molecular Weight : 154.12 g/mol.

- Melting Point : 125–127°C .

- Comparison: The reversed substituent positions alter electronic distribution, making the nitro group meta-directing. This isomer is less polar than 2-amino-4-fluoro-5-nitrophenol due to the lack of fluorine.

4-Amino-3-nitrophenol (CAS 610-81-1)

Halogen-Substituted Analogues

2-Chloro-4-fluoro-5-nitrophenol

- Structure : Chloro (position 2), fluoro (position 4), nitro (position 5).

- Comparison: Chlorine’s stronger electron-withdrawing effect increases acidity compared to the amino-substituted target compound. This analogue may exhibit higher reactivity in nucleophilic aromatic substitution .

5-Amino-2,4-difluorophenol (CAS 113512-71-3)

Functional Group Variations

2-Fluoro-4-methyl-6-nitrophenol

- Structure : Fluoro (position 2), methyl (position 4), nitro (position 6).

- Molecular Weight : 171.12 g/mol.

- Comparison : The methyl group introduces steric bulk, reducing solubility in polar solvents. The nitro group at position 6 directs electrophiles to positions 3 and 5, unlike the target compound’s nitro at position 5 .

5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| This compound | 2090544-17-3 | C₆H₅FNO₃ | 173.11 | Not reported | -NH₂ (2), -F (4), -NO₂ (5) |

| 2-Amino-4-nitrophenol | 99-57-0 | C₆H₆N₂O₃ | 154.12 | 143 | -NH₂ (2), -NO₂ (4) |

| 4-Amino-2-nitrophenol | 119-34-6 | C₆H₆N₂O₃ | 154.12 | 125–127 | -NH₂ (4), -NO₂ (2) |

| 2-Chloro-4-fluoro-5-nitrophenol | Not reported | C₆H₃ClFNO₃ | 191.55 | Not reported | -Cl (2), -F (4), -NO₂ (5) |

| 5-Amino-2,4-difluorophenol | 113512-71-3 | C₆H₅F₂NO | 145.11 | Not reported | -NH₂ (5), -F (2,4) |

Key Research Findings

Electronic Effects: The fluorine atom in this compound enhances acidity compared to non-fluorinated analogues like 2-amino-4-nitrophenol. This is critical in reactions requiring deprotonation, such as coupling or sulfonation .

Synthetic Accessibility: Compounds with nitro groups at positions ortho to amino (e.g., 2-amino-4-nitrophenol) are synthesized via nitration of aminophenols, while halogenation steps (e.g., fluorination) require specialized reagents like chlorobenzene and potassium carbonate .

Thermal Stability: The presence of nitro groups generally lowers melting points due to increased molecular symmetry disruption. For example, 4-amino-2-nitrophenol (mp 125–127°C) has a lower melting point than 4-amino-3-nitrophenol (mp 151–153°C) due to substituent positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.